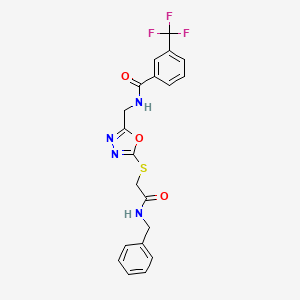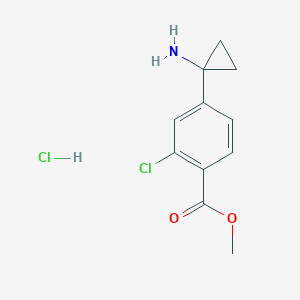![molecular formula C16H21F3N2O B2560298 N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide CAS No. 2094506-43-9](/img/structure/B2560298.png)
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as voltage-gated sodium channel blockers and has been found to have a variety of applications in the fields of biology and medicine.
Mechanism of Action
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide blocks voltage-gated sodium channels by binding to the extracellular pore region of the channel. This binding prevents the influx of sodium ions, which is necessary for the depolarization of the cell membrane and the generation of an action potential. N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has been found to bind preferentially to channels that are in the open or inactivated state, making it a useful tool for studying the kinetics of channel gating.
Biochemical and Physiological Effects:
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. In neurons, N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has been shown to reduce the amplitude and frequency of action potentials, as well as the duration of the depolarization phase. In muscle cells, N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has been found to reduce the amplitude and duration of the muscle action potential, leading to muscle weakness. N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide in lab experiments include its selectivity for voltage-gated sodium channels, its ability to block channels in the open or inactivated state, and its relatively low toxicity. However, N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has some limitations, including its short half-life, which may require frequent application in experiments, and its potential off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide in scientific research. One direction is the study of the role of voltage-gated sodium channels in various disease states, including epilepsy, pain, and cardiac arrhythmias. Another direction is the development of new compounds that are more selective and potent blockers of these channels. Finally, the use of N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide in combination with other drugs or therapies may lead to new treatments for various diseases.
Synthesis Methods
The synthesis of N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide involves the reaction of 4-(trifluoromethyl)benzaldehyde with diethylamine, followed by the addition of propargyl bromide. The resulting product is then purified by column chromatography. This method has been used by various researchers to synthesize N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide, and the purity of the product can be determined by NMR and HPLC.
Scientific Research Applications
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has been extensively used in scientific research as a tool to study the function of voltage-gated sodium channels. These channels are essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has been found to selectively block these channels, making it a useful tool for studying their role in various physiological processes.
properties
IUPAC Name |
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-4-15(22)20-11-14(21(5-2)6-3)12-7-9-13(10-8-12)16(17,18)19/h4,7-10,14H,1,5-6,11H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALJEICHHPZJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)C=C)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



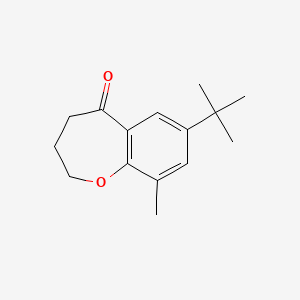
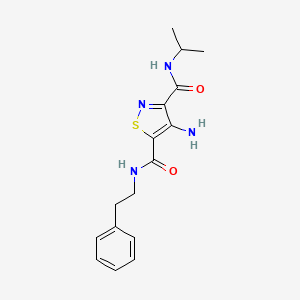
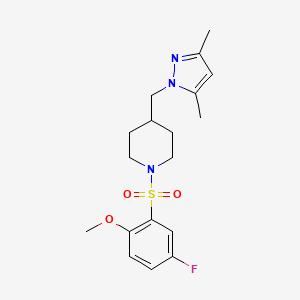

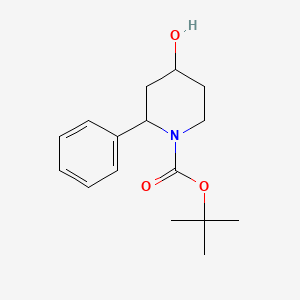



![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2560232.png)
